molecular formula C22H20O9 B12320971 Hesperetin, triacetate CAS No. 6274-73-3

Hesperetin, triacetate

Cat. No.: B12320971
CAS No.: 6274-73-3
M. Wt: 428.4 g/mol
InChI Key: JXQZPLOAXXMSJR-GOSISDBHSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Hesperetin, triacetate can be synthesized from hesperetin through an acetylation reaction. The process typically involves reacting hesperetin with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial-grade acetic anhydride and pyridine, with the reaction being conducted in large reactors. The product is then purified using industrial crystallization techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Hesperetin, triacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

Hesperetin, triacetate exerts its effects through multiple mechanisms:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hesperetin, triacetate stands out due to its enhanced lipophilicity, which improves its bioavailability and makes it more suitable for certain pharmaceutical applications compared to its parent compound, hesperetin .

Properties

CAS No.

6274-73-3

Molecular Formula

C22H20O9

Molecular Weight

428.4 g/mol

IUPAC Name

[(2R)-5-acetyloxy-2-(3-acetyloxy-4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl] acetate

InChI

InChI=1S/C22H20O9/c1-11(23)28-15-8-20(30-13(3)25)22-16(26)10-18(31-21(22)9-15)14-5-6-17(27-4)19(7-14)29-12(2)24/h5-9,18H,10H2,1-4H3/t18-/m1/s1

InChI Key

JXQZPLOAXXMSJR-GOSISDBHSA-N

Isomeric SMILES

CC(=O)OC1=CC2=C(C(=O)C[C@@H](O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC2=C(C(=O)CC(O2)C3=CC(=C(C=C3)OC)OC(=O)C)C(=C1)OC(=O)C

Origin of Product

United States

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